molecular formula C9H10O2 B2925981 3-Ethyl-2-hydroxybenzaldehyde CAS No. 73289-91-5

3-Ethyl-2-hydroxybenzaldehyde

Cat. No. B2925981
CAS RN: 73289-91-5
M. Wt: 150.177
InChI Key: GEAPDYBQINBSRA-UHFFFAOYSA-N
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Description

3-Ethyl-2-hydroxybenzaldehyde is an organic compound with the molecular weight of 150.18 . It is a liquid at room temperature . The IUPAC name for this compound is 3-ethyl-2-hydroxybenzaldehyde .


Molecular Structure Analysis

The InChI code for 3-Ethyl-2-hydroxybenzaldehyde is 1S/C9H10O2/c1-2-7-4-3-5-8(6-10)9(7)11/h3-6,11H,2H2,1H3 . This indicates that the compound has 9 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

3-Ethyl-2-hydroxybenzaldehyde is a liquid at room temperature . It has a molecular weight of 150.18 .

Scientific Research Applications

Synthesis of Coumarin Derivatives

3-Ethyl-2-hydroxybenzaldehyde can be used in the synthesis of coumarin derivatives . These derivatives have a myriad of applications in medical science, biomedical research, and many industrial branches . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV . They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .

Synthesis of Schiff Base Ligands

3-Ethyl-2-hydroxybenzaldehyde can be used in the synthesis of Schiff base ligands . These ligands can then be used to synthesize metal (II) complexes . These complexes have been found to have potent in vitro antioxidant activity .

Antimicrobial Activity

The metal (II) complexes synthesized from Schiff base ligands, which can be derived from 3-Ethyl-2-hydroxybenzaldehyde, have been found to have potent in vitro antimicrobial activities . They were found to be more noxious than free Schiff base ligands .

Antioxidant Activity

The metal (II) complexes synthesized from Schiff base ligands, which can be derived from 3-Ethyl-2-hydroxybenzaldehyde, have been found to have potent in vitro antioxidant activities . They show good efficiency for decolourizing the purple-coloured solution of DPPH compared to free Schiff base ligands .

Synthesis of 2-Hydroxybenzaldehyde

3-Ethyl-2-hydroxybenzaldehyde can be used in the synthesis of 2-hydroxybenzaldehyde . This is done using the Reimer–Tiemann reaction .

Synthesis of 2-Hydroxynaphthalene-1-carbaldehyde

3-Ethyl-2-hydroxybenzaldehyde can also be used in the synthesis of 2-hydroxynaphthalene-1-carbaldehyde . This is also done using the Reimer–Tiemann reaction .

Safety and Hazards

The compound has been classified under the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves and eye protection .

Mechanism of Action

Target of Action

The primary targets of 3-Ethyl-2-hydroxybenzaldehyde are the cellular antioxidation systems of fungi . These systems include enzymes such as superoxide dismutases and glutathione reductase .

Mode of Action

3-Ethyl-2-hydroxybenzaldehyde interacts with its targets by disrupting cellular antioxidation . This disruption is achieved through the redox activity of the compound, which destabilizes cellular redox homeostasis . The compound’s antifungal activity increases with the presence of an ortho-hydroxyl group in the aromatic ring .

Biochemical Pathways

The compound affects the oxidative stress-response pathway . It has been shown to disrupt this pathway in Saccharomyces cerevisiae and Aspergillus fumigatus . The compound’s disruption of cellular antioxidation leads to effective inhibition of fungal growth .

Pharmacokinetics

These compounds are rapidly absorbed and widely distributed to various tissues and organs, including the brain . They are metabolized into other compounds such as 4-hydroxybenzoic acid and excreted in low amounts .

Result of Action

The result of 3-Ethyl-2-hydroxybenzaldehyde’s action is the effective inhibition of fungal growth . This is achieved by disrupting the cellular antioxidation components of fungi . The compound can also enhance the efficacy of conventional antifungal agents .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Ethyl-2-hydroxybenzaldehyde. For instance, the compound is stable under normal storage conditions . It should be kept away from oxidizing agents and air to prevent reactions .

properties

IUPAC Name

3-ethyl-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-7-4-3-5-8(6-10)9(7)11/h3-6,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAPDYBQINBSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-2-hydroxybenzaldehyde

Synthesis routes and methods

Procedure details

Prepared according to Zaidlewicz, M.; et al; Tetrahedron:Asymmetry; 2003, 14, 1659-1664: Magnesium chloride (11.4 g, 120 mmol) was added at room temperature to a solution of 2-ethylphenol (9.77 g, 80 mmol) in acetonitrile (100 mL), followed by triethylamine (42 mL, 300 mmol). Paraformaldehyde (16.2 g, 540 mmol) was then added portionwise to the stirred suspension and the mixture was heated at reflux for 3 hours. The mixture was cooled to room temperature then poured into a vigorously stirred mixture of 250 mL of 5% HCl and 150 mL of diethyl ether. The organic phase was separated, and the aqueous layer re-extracted with 100 mL of ether. The combined organic extracts were washed with brine, dried over sodium sulphate and the solvent removed under reduced pressure to give 11.5 g of 9 as a yellow oil which was used without further purification:
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
9.77 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
16.2 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four
Name

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